molecular formula C13H11NO3 B11649128 9-Ethyl-4,9-dihydropyrano[3,4-b]indole-1,3-dione CAS No. 60442-31-1

9-Ethyl-4,9-dihydropyrano[3,4-b]indole-1,3-dione

Cat. No.: B11649128
CAS No.: 60442-31-1
M. Wt: 229.23 g/mol
InChI Key: CAVPQTYQGJPIIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-ETHYL-1H,3H,4H,9H-PYRANO[3,4-B]INDOLE-1,3-DIONE is a heterocyclic compound that belongs to the indole family. Indole derivatives are significant in natural products and drugs due to their diverse biological activities. This compound is of interest in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ETHYL-1H,3H,4H,9H-PYRANO[3,4-B]INDOLE-1,3-DIONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an indole derivative with an appropriate aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include refluxing in a suitable solvent such as toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

9-ETHYL-1H,3H,4H,9H-PYRANO[3,4-B]INDOLE-1,3-DIONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9-ETHYL-1H,3H,4H,9H-PYRANO[3,4-B]INDOLE-1,3-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-ETHYL-1H,3H,4H,9H-PYRANO[3,4-B]INDOLE-1,3-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

CAS No.

60442-31-1

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

9-ethyl-4H-pyrano[3,4-b]indole-1,3-dione

InChI

InChI=1S/C13H11NO3/c1-2-14-10-6-4-3-5-8(10)9-7-11(15)17-13(16)12(9)14/h3-6H,2,7H2,1H3

InChI Key

CAVPQTYQGJPIIX-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C3=C1C(=O)OC(=O)C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.